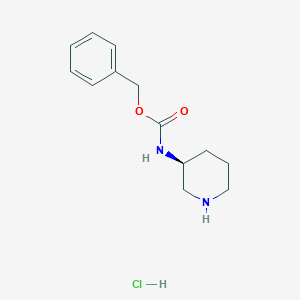

s-3-Cbz-aminopiperidine hcl

Description

Significance of Chiral Aminopiperidine Scaffolds in Advanced Organic Synthesis

Chiral piperidine (B6355638) scaffolds are a cornerstone of medicinal chemistry, frequently appearing as core structures in a vast number of active pharmaceutical ingredients. thieme-connect.comresearchgate.net Their prevalence is due to their ability to impart favorable properties to drug candidates. The introduction of a chiral center within the piperidine ring can significantly influence a molecule's biological activity and selectivity. thieme-connect.comthieme-connect.com This is because the three-dimensional arrangement of atoms in a chiral molecule dictates how it interacts with biological targets, such as enzymes and receptors, which are themselves chiral. nih.gov

The incorporation of chiral aminopiperidine scaffolds can lead to several benefits in drug design, including:

Modulation of Physicochemical Properties: The piperidine ring itself possesses both hydrophilic and lipophilic characteristics. thieme-connect.com Altering the substitution pattern and stereochemistry can fine-tune properties like solubility and membrane permeability. thieme-connect.comresearchgate.net

Enhanced Biological Activity and Selectivity: The specific orientation of substituents on a chiral piperidine ring can lead to more precise binding with a biological target, thereby increasing potency and reducing off-target effects. thieme-connect.comthieme-connect.comresearchgate.net

Improved Pharmacokinetic Profiles: The metabolic stability and distribution of a drug can be favorably altered by the presence of a chiral piperidine moiety. thieme-connect.comthieme-connect.com

The strategic use of these scaffolds allows medicinal chemists to explore a wider range of chemical space and design molecules with improved therapeutic potential. thieme-connect.comresearchgate.net

Historical Development of Chiral Piperidine Synthesis Methodologies

The synthesis of optically pure piperidines has been a long-standing challenge and an area of intense research in organic chemistry. dicp.ac.cnresearchgate.net Early methods often relied on classical resolution techniques, which are inherently inefficient as they discard half of the material. The development of asymmetric synthesis has provided more elegant and atom-economical routes to these valuable compounds.

Key historical and modern approaches to chiral piperidine synthesis include:

Chiral Pool Synthesis: This method utilizes readily available, enantiomerically pure natural products as starting materials.

Auxiliary-Controlled Methods: A chiral auxiliary is temporarily attached to the substrate to direct a stereoselective transformation, after which it is removed. researchgate.net

Catalytic Asymmetric Reactions: This is a highly sought-after approach that uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. researchgate.net Significant progress has been made in the asymmetric hydrogenation of pyridines and their derivatives. dicp.ac.cn

Enzymatic Resolutions and Desymmetrization: Biocatalysts, such as enzymes, can offer high levels of stereoselectivity under mild reaction conditions.

Dearomatization of Pyridines: More recent strategies involve the asymmetric dearomatization of readily available pyridine (B92270) feedstocks to access chiral piperidines. researchgate.net A notable example is the rhodium-catalyzed asymmetric reductive transamination of pyridinium (B92312) salts. dicp.ac.cnbohrium.comresearchgate.net

These advancements have made a wide array of substituted chiral piperidines accessible for applications in drug discovery and development. ajchem-a.com

Overview of s-3-Cbz-aminopiperidine HCl as a Key Chiral Building Block

This compound, also known as (S)-benzyl (piperidin-3-yl)carbamate hydrochloride, is a prominent example of a chiral building block that has gained importance in medicinal chemistry. bldpharm.com Its structure incorporates a piperidine ring with a carbamate-protected amine group at the 3-position, with the stereochemistry fixed in the (S)-configuration. The hydrochloride salt form enhances its stability and handling properties. smolecule.com

This particular compound serves as a versatile intermediate for the synthesis of more complex molecules. The Cbz (carboxybenzyl) protecting group on the amine can be readily removed under specific conditions, allowing for further functionalization at that position. The secondary amine within the piperidine ring also provides a handle for additional chemical modifications.

The utility of this compound and similar chiral aminopiperidines is evident in their application as starting materials for a variety of biologically active compounds. For instance, aminopiperidine scaffolds have been identified as crucial for the inhibition of hepatitis C virus assembly and have been incorporated into inhibitors of dipeptidyl peptidase IV (DPP-4). acs.orgnih.gov The defined stereochemistry of this compound is critical in these applications, as the biological activity of the final product is often dependent on the specific enantiomer used.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

benzyl N-[(3S)-piperidin-3-yl]carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.ClH/c16-13(15-12-7-4-8-14-9-12)17-10-11-5-2-1-3-6-11;/h1-3,5-6,12,14H,4,7-10H2,(H,15,16);1H/t12-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAIJBIOKQJMHNV-YDALLXLXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NC(=O)OCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)NC(=O)OCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization of S 3 Cbz Aminopiperidine Hcl

Enantiomeric Purity Determination (e.g., Chiral HPLC)

The determination of enantiomeric purity is critical for chiral molecules, ensuring the desired stereoisomer is present in high excess. For s-3-Cbz-aminopiperidine HCl, High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the predominant method.

Detailed research findings indicate that direct analysis of 3-aminopiperidine derivatives can be challenging due to their weak UV absorption. google.com To overcome this, a pre-column derivatization technique is often employed. researchgate.netnih.gov A suitable chromophoric group, such as a tosyl or benzoyl group, is attached to the amine to enhance UV detection and improve chromatographic separation. researchgate.netgoogle.com

The separation of enantiomers is achieved on a chiral column, such as a Chiralpak AD-H or a Crownpak CR+. researchgate.netgoogle.com The choice of mobile phase, typically a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (like ethanol (B145695) or isopropanol) with a small amount of an amine modifier (like diethylamine), is crucial for achieving optimal resolution between the (S) and (R) enantiomers. researchgate.netnih.gov The resolution between the two enantiomer peaks should ideally be greater than 2.0 for accurate quantification. nih.gov

Table 1: Example Chiral HPLC Method for Derivatized 3-Aminopiperidine Enantiomers

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H |

| Mobile Phase | 0.1% Diethylamine in Ethanol |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 228 nm |

| Resolution (Rs) | > 4.0 |

This table is based on a method developed for a derivatized analogue and serves as a representative example. researchgate.netnih.gov

Diastereomeric Ratio Assessment

Diastereomeric ratio assessment becomes relevant when this compound is used as a starting material in a synthesis that introduces at least one additional stereocenter, leading to the formation of diastereomers. The quantification of these diastereomers is most commonly performed using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR.

The diastereomers will have chemically distinct protons, leading to separate signals in the ¹H NMR spectrum. By integrating the signals corresponding to specific, well-resolved protons unique to each diastereomer, their relative ratio can be accurately calculated. rsc.org For example, protons adjacent to the newly formed stereocenter or other conformationally distinct positions are typically used for this analysis. The ratio of the integrals directly corresponds to the diastereomeric ratio (dr) of the product mixture. rsc.orgescholarship.org In some cases, HPLC on a standard (achiral) C18 column can also be used to separate and quantify diastereomers. google.com

Conformational Analysis using NMR Spectroscopy (e.g., Rotamer Observation)

The conformational dynamics of this compound in solution can be investigated in detail using NMR spectroscopy. Two primary conformational phenomena are of interest: the piperidine (B6355638) ring conformation and the rotational isomerism (rotamers) around the carbamate (B1207046) (Cbz) group's N-C(O) bond.

Due to the partial double-bond character of the amide linkage within the Cbz group, rotation around this bond is restricted. nih.gov This restriction can lead to the presence of two or more stable rotational isomers (rotamers) that slowly interconvert on the NMR timescale. princeton.eduresearchgate.net The presence of these rotamers is often observed in the ¹H NMR spectrum as a doubling or broadening of signals for protons near the Cbz group. princeton.edu Temperature-dependent NMR studies can be performed to study the interconversion rates between these rotamers; as the temperature increases, the rate of rotation increases, leading to the coalescence of the separate signals into a single, time-averaged signal. nih.govrsc.org

The piperidine ring itself typically adopts a chair conformation to minimize steric strain. ias.ac.innih.gov The orientation (axial or equatorial) of the Cbz-amino substituent can be determined by analyzing the coupling constants (J-values) of the piperidine ring protons in the ¹H NMR spectrum.

Table 2: Spectroscopic Evidence for Rotamers in Cbz-Protected Amines

| Spectroscopic Observation | Interpretation |

|---|---|

| Doubled or broadened ¹H NMR signals | Presence of multiple, slowly interconverting rotamers at room temperature. princeton.edu |

| Coalescence of signals at elevated temperature | Increased rate of rotation around the N-C(O) amide bond. nih.gov |

Structural Elucidation via Advanced Spectroscopic Techniques

The definitive structural confirmation of this compound relies on a combination of advanced spectroscopic techniques, primarily NMR and mass spectrometry (MS).

Nuclear Magnetic Resonance (NMR):

¹H NMR: Provides information on the number of different types of protons and their connectivity. For this compound, one would expect to see signals for the aromatic protons of the benzyl (B1604629) group (typically ~7.3 ppm), the benzylic CH₂ protons (~5.1 ppm), and a series of complex multiplets for the piperidine ring protons. nih.govchemicalbook.com The presence of rotamers can cause some of these signals, particularly those on the piperidine ring adjacent to the nitrogen, to appear as broadened or multiple peaks. princeton.edu

¹³C NMR: Shows the number of different types of carbon atoms in the molecule. Distinct signals would be observed for the carbonyl carbon of the Cbz group (~155 ppm), the aromatic carbons, the benzylic carbon, and the five carbons of the piperidine ring. nih.gov

Mass Spectrometry (MS): ESI-MS (Electrospray Ionization Mass Spectrometry) would be used to confirm the molecular weight of the compound. It would show a peak corresponding to the mass of the protonated molecule [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. nih.gov

Infrared (IR) Spectroscopy: This technique is used to identify the presence of key functional groups. The spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the amine hydrochloride, the C=O stretch of the carbamate carbonyl group (around 1680-1700 cm⁻¹), and C-H stretches for the aromatic and aliphatic portions of the molecule. nih.govresearchgate.net

Table 3: Expected Spectroscopic Data for s-3-Cbz-aminopiperidine

| Technique | Expected Data |

|---|---|

| ¹H NMR | Signals for aromatic (~7.3 ppm), benzylic CH₂ (~5.1 ppm), and piperidine ring protons. chemicalbook.com |

| ¹³C NMR | Signals for carbonyl (~155 ppm), aromatic, benzylic, and piperidine carbons. nih.gov |

| IR (cm⁻¹) | N-H stretch, C=O stretch (~1690 cm⁻¹), aromatic C-H stretch. nih.gov |

| HRMS (ESI+) | [M+H]⁺ peak corresponding to the exact mass of C₁₃H₁₉N₂O₂⁺. |

Computational Chemistry and Molecular Modeling of S 3 Cbz Aminopiperidine Hcl

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometries, energies, and various electronic properties of molecules like s-3-Cbz-aminopiperidine HCl.

DFT calculations, particularly using methods like B3LYP with a 6-311G** basis set, are employed to determine the most stable three-dimensional conformation (geometry optimization) of piperidine (B6355638) derivatives. nih.gov This process minimizes the energy of the molecule to find its ground-state structure. Once the optimized geometry is obtained, a range of electronic properties can be calculated. These properties are crucial for understanding the molecule's reactivity and intermolecular interactions.

Key electronic properties calculated using DFT include:

Heats of Formation (HOFs): These calculations predict the energy released or absorbed when a compound is formed from its constituent elements, providing insight into its thermodynamic stability. nih.gov

Molecular Orbital Energies (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are vital. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.

Electrostatic Potential Maps: These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is critical for predicting how the molecule will interact with biological targets.

Bond Dissociation Energies (BDE): DFT can be used to calculate the energy required to break specific bonds within the molecule, which helps in evaluating its thermal stability. nih.gov

| Property | Significance | Typical Computational Method | Reference |

|---|---|---|---|

| Optimized Geometry | Provides the most stable 3D structure. | B3LYP/6-311G | nih.gov |

| Heat of Formation (HOF) | Indicates thermodynamic stability. | Isodesmic Reactions with B3LYP/6-311G | nih.gov |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability. | DFT Calculations | nih.gov |

| Bond Dissociation Energy (BDE) | Evaluates thermal stability of specific bonds. | UB3LYP/6-311G** | nih.gov |

Molecular Docking Studies for Ligand-Target Interaction Prediction in Related Scaffolds

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a piperidine derivative) when bound to a second molecule (a receptor or target protein). This method is crucial for predicting the binding affinity and mode of interaction between a drug candidate and its biological target.

For scaffolds related to s-3-Cbz-aminopiperidine, docking studies are instrumental in identifying potential therapeutic targets and understanding the key interactions that drive binding. The process involves:

Preparation of the Receptor and Ligand: The 3D structures of the target protein and the ligand are prepared. This includes adding hydrogen atoms, assigning charges, and defining the binding site on the protein.

Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the protein's binding site.

Scoring and Analysis: The different poses are "scored" based on a function that estimates the binding affinity (e.g., in kcal/mol). The top-scoring poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

In studies on piperidine derivatives, molecular docking has been used to predict their binding to various targets, including enzymes like the main protease (Mpro) of SARS-CoV-2 and G-protein coupled receptors. nih.gov These studies help elucidate the structure-activity relationship by showing how specific functional groups on the piperidine ring contribute to binding. The results can reveal, for instance, that the aminopiperidine core acts as a scaffold, while substituents engage in specific, affinity-driving interactions with amino acid residues in the target's active site. nih.govmdpi.com

| Interaction Type | Description | Importance in Drug Design | Reference |

|---|---|---|---|

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom (e.g., O, N). | Crucial for binding specificity and affinity. | nih.gov |

| Hydrophobic Interactions | Interactions between nonpolar groups, driven by the exclusion of water. | Contributes significantly to the overall binding energy. | mdpi.com |

| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups. | Guides the ligand into the correct orientation within the binding site. | nih.gov |

| Pi-Pi Stacking | Interaction between aromatic rings (e.g., the benzyl (B1604629) group of Cbz). | Can provide additional binding stability. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis for Analog Series

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For analogs of s-3-Cbz-aminopiperidine, QSAR is a valuable tool for predicting the activity of newly designed molecules without the need for immediate synthesis and testing.

A QSAR model is developed by:

Data Collection: A dataset of piperidine analogs with known biological activities (e.g., IC50 values) is compiled. nih.gov

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) descriptors. nih.govtandfonline.com

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical equation that correlates the descriptors with the biological activity. tandfonline.comnih.gov

Validation: The predictive power of the model is rigorously tested using internal validation (e.g., cross-validation) and external validation with a separate set of compounds (a test set). nih.govtandfonline.com

QSAR studies on piperidine derivatives have successfully identified key structural features that influence their activity as, for example, CCR5 antagonists or µ-opioid agonists. tandfonline.comnih.gov For instance, a model might reveal that specific steric, electronic, and hydrophobic properties are critical for high potency. The resulting QSAR equation can then be used to screen virtual libraries of new piperidine analogs, prioritizing the most promising candidates for synthesis.

| Descriptor Class | Examples | Information Encoded | Reference |

|---|---|---|---|

| Structural/Topological | Molecular Weight, Wiener Index | Size, shape, and branching of the molecule. | tandfonline.com |

| Physicochemical | LogP, Molar Refractivity | Hydrophobicity and polarizability. | tandfonline.com |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Charge distribution and reactivity. | tandfonline.com |

| Spatial (3D) | Principal Moments of Inertia | Three-dimensional shape of the molecule. | nih.gov |

Conformational Analysis using Computational Methods

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. The piperidine ring typically adopts a chair conformation, but the substituents can exist in either axial or equatorial positions. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

Computational methods are essential for this analysis:

Molecular Mechanics (MM): Force fields like COSMIC are used to rapidly calculate the energies of different conformers. This method can quantitatively predict the conformational preferences of substituted piperidines and their salts, showing excellent agreement with experimental data. nih.gov

Quantum Mechanics (QM): Methods like DFT provide more accurate energy calculations and can elucidate the electronic effects, such as hyperconjugation or electrostatic interactions, that influence conformational stability. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a molecule over time, providing a dynamic view of its conformational landscape. This can reveal how the molecule behaves in a solution environment and how it might change its conformation upon binding to a target. nih.gov

For substituted piperidines, studies have shown that electrostatic interactions between substituents and the nitrogen atom (especially in its protonated, piperidinium (B107235) form) can significantly influence the preference for axial versus equatorial conformers. nih.gov Understanding these preferences is critical, as only one conformer may be able to fit correctly into a receptor's binding site.

Prediction of Stereochemical Outcomes and Reaction Mechanisms

Computational chemistry plays a vital role in predicting the stereochemistry of chemical reactions used to synthesize chiral molecules like (S)-3-aminopiperidine. By modeling the transition states of different reaction pathways, chemists can predict which stereoisomer will be the major product.

For the synthesis of substituted piperidines, computational methods can be used to:

Model Transition States: DFT calculations can determine the structures and energies of transition states for key bond-forming steps. The pathway with the lowest energy transition state is generally favored, allowing for the prediction of the reaction's stereoselectivity.

Elucidate Reaction Mechanisms: Computational studies can help understand complex reaction mechanisms, such as those in chemo-enzymatic cascades used for the asymmetric synthesis of piperidines. nih.govacs.org By modeling the enzyme's active site and the substrate's interaction, researchers can understand the origin of the high stereoselectivity observed in these biocatalytic reactions.

Predict Spectroscopic Properties: DFT can be used to predict vibrational absorption and circular dichroism (CD) spectra. nih.govacs.org By comparing computationally predicted spectra with experimental data, the absolute configuration of a newly synthesized chiral molecule can be confirmed. This provides a powerful link between theoretical prediction and experimental verification.

This predictive power accelerates the development of efficient stereoselective syntheses, which are crucial for producing enantiomerically pure pharmaceutical compounds. nih.govacs.org

Role of S 3 Cbz Aminopiperidine Hcl As a Versatile Chemical Scaffold in Molecular Design

Scaffold in Combinatorial Chemistry Library Generation

Combinatorial chemistry is a powerful strategy for rapidly generating large numbers of diverse compounds, known as libraries, for high-throughput screening to identify new drug leads. nih.gov The s-3-Cbz-aminopiperidine HCl scaffold is exceptionally well-suited for this purpose due to its bifunctional nature.

The piperidine (B6355638) ring contains a secondary amine, while the C3 position features a primary amine protected by a carbobenzyloxy (Cbz) group. These two nitrogen atoms can be functionalized independently. The secondary amine of the piperidine ring can undergo a wide range of reactions, including N-alkylation, N-arylation, acylation, and reductive amination. Following these modifications, the Cbz protecting group on the primary amine can be selectively removed, typically by catalytic hydrogenation, exposing a new reactive site for further diversification. nih.gov

This orthogonal reactivity allows for a "split-pool" synthesis strategy, a cornerstone of combinatorial library generation. nih.gov Researchers can introduce a set of building blocks at the ring nitrogen, then cleave the Cbz group and introduce a second set of diverse building blocks at the C3 amino group. This approach enables the exponential generation of a vast library of unique compounds from a limited set of starting materials. The inherent chirality and semi-rigid structure of the piperidine core ensure that the resulting library members are not merely diverse in their substituents but also in their spatial arrangement. researchgate.net

Table 1: Exemplary Combinatorial Library Synthesis Strategy

| Step | Reaction Site | Exemplary Reagents (Building Block Set) | Resulting Intermediate/Product |

| 1 | Piperidine Ring Nitrogen (N-1) | R1-X (Alkyl/Aryl halides), R1-CHO (Aldehydes) | N-substituted-s-3-Cbz-aminopiperidine |

| 2 | C3-Amine (Deprotection) | H2, Pd/C | N-substituted-s-3-aminopiperidine |

| 3 | C3-Amine (Functionalization) | R2-COCl (Acyl chlorides), R2-SO2Cl (Sulfonyl chlorides) | Di-substituted piperidine library member |

Design of Complex Molecular Architectures and 3D Chemical Space Exploration

A significant challenge in modern drug discovery is the need to "escape from flatland"—the tendency for screening libraries to be dominated by flat, aromatic, two-dimensional molecules. whiterose.ac.uk Such compounds often have limitations in terms of specificity and physicochemical properties. The this compound scaffold directly addresses this challenge by providing a non-planar, sp3-rich core. nih.gov

The piperidine ring exists in a stable chair conformation, which positions its substituents in distinct axial and equatorial orientations. This fixed, three-dimensional arrangement is crucial for exploring 3D chemical space. rsc.orgrsc.org By using the chiral (S)-enantiomer, chemists can design molecules with precisely controlled stereochemistry, which is fundamental for selective interaction with biological targets like enzymes and receptors. nih.govthieme-connect.com

The generation of virtual libraries based on disubstituted piperidines has shown that these scaffolds produce molecules with excellent 3D character, occupying under-represented areas of chemical space compared to conventional fragment libraries. rsc.orgresearchgate.net The use of this compound allows chemists to build complex molecular architectures where the relative orientation of different functional groups is stereochemically defined, leading to a higher degree of shape diversity and a greater potential for discovering highly specific biological activity. nih.gov

Strategic Use of the Scaffold to Influence Molecular Properties (e.g., Shape, Solubility)

The piperidine scaffold is not merely a passive framework; its incorporation is a strategic decision to favorably influence the physicochemical properties of a final compound. researchgate.net Introducing chiral piperidine scaffolds can modulate properties such as molecular shape, polarity, lipophilicity, and aqueous solubility. thieme-connect.com

Solubility: Poor aqueous solubility is a major cause of attrition in drug development. dntb.gov.ua The piperidine ring itself contains a nitrogen atom that can act as a hydrogen bond acceptor and can be protonated at physiological pH, thereby increasing aqueous solubility. researchgate.net Structure-activity relationship (SAR) studies have shown that introducing substituents onto a piperidine ring can effectively enhance the aqueous solubility of a series of compounds. thieme-connect.com For instance, modifying a lead compound with poor solubility by incorporating a piperidine moiety can disrupt crystal lattice packing and introduce polarity, leading to significant improvements in solubility. dntb.gov.uanih.gov

Table 2: Influence of Piperidine Scaffold on Molecular Properties

| Property | Influence of this compound Scaffold | Rationale |

| Shape | High 3D character | Saturated, non-planar sp3-rich core. rsc.orgrsc.org |

| Solubility | Potential for enhancement | Ring nitrogen is basic and can be protonated; disrupts planarity and crystal packing. thieme-connect.comresearchgate.net |

| Lipophilicity (LogP) | Modulatable | The core has both hydrophilic (nitrogen) and lipophilic (carbon backbone) character; can be tuned with substituents. thieme-connect.com |

| Metabolic Stability | Generally improved | Saturated rings are often less susceptible to oxidative metabolism than aromatic rings. |

Integration into Multi-Component Reactions and Annulation Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing parts of all starting materials, are highly valued for their efficiency and complexity-generating power. nih.gov The this compound scaffold, after deprotection of the Cbz group, is an ideal substrate for certain MCRs. With two distinct nucleophilic nitrogen atoms (the ring secondary amine and the C3 primary amine), it can participate in reactions like the Ugi and Passerini reactions. nih.govorganic-chemistry.org For example, the deprotected diamine could serve as the amine component in an Ugi four-component reaction, allowing for the rapid assembly of complex, peptide-like structures on the piperidine core.

Annulation strategies involve the formation of a new ring fused or spiro-linked to an existing scaffold. The reactive sites on the this compound scaffold can be used to build additional ring systems, leading to polycyclic architectures. epfl.ch For instance, the ring nitrogen and the C3-amine could participate in a condensation reaction with a dicarbonyl compound to form a fused heterocyclic ring. Such strategies are invaluable in the synthesis of complex natural products and their analogs. nih.gov

Applications in the Synthesis of Natural Product Analogs

Many biologically active natural products, particularly alkaloids, feature a piperidine ring as a core structural motif. researchgate.netresearchgate.net The this compound scaffold serves as a "chiral building block" for the synthesis of analogs of these natural products. acs.orgportico.org Its pre-defined stereochemistry allows chemists to construct complex targets without the need for a de novo asymmetric synthesis of the piperidine core. nih.gov

The scaffold has been used to create peptide analogues where the aminopiperidine core functions as a constrained mimetic of a dipeptide or a turn structure. nih.gov This is a common strategy to improve the stability and cell permeability of peptide-based drug candidates. Furthermore, the 3-aminopiperidine structure is a key intermediate in the synthesis of several pharmaceuticals, including the anti-diabetic drug Alogliptin. patsnap.comgoogle.com By using this compound as a starting point, chemists can efficiently generate a variety of analogs of natural alkaloids like sedamine or prosophylline by adding different substituents at the two nitrogen positions, enabling the exploration of structure-activity relationships and the optimization of biological activity. nih.govnih.gov

Future Research Directions and Emerging Trends

Development of Novel Stereoselective Catalytic Systems for Aminopiperidine Synthesis

The development of stereoselective catalytic systems is paramount for the efficient synthesis of chiral aminopiperidines. Traditional methods often require multiple steps and the use of stoichiometric chiral auxiliaries. Modern research, however, is focused on catalyst-controlled reactions that can create chiral centers with high precision in a single step.

A significant area of exploration involves the use of specialized chiral dirhodium catalysts for C-H functionalization. nih.gov These catalysts have demonstrated the ability to selectively functionalize inactivated C-H bonds, which is a major challenge in piperidine (B6355638) chemistry. nih.gov For instance, the electronic properties of the piperidine ring make the C2 position more reactive towards C-H insertion, while the C3 position is deactivated due to the inductive effect of the nitrogen atom. nih.gov Researchers have designed rhodium catalysts capable of overriding these inherent reactivity patterns to achieve site-selectivity. nih.gov

Another promising avenue is the application of gold catalysis in the construction of the piperidine ring itself. nih.gov Gold-catalyzed cyclization of N-homopropargyl amides can lead to cyclic imidates, which can be subsequently reduced to form the desired piperidine structure. nih.gov This method offers a highly modular and flexible approach to synthesizing substituted piperidines with excellent diastereoselectivity. nih.gov

| Catalyst System | Transformation | Key Features | Reference |

| Chiral Dirhodium Catalysts | Catalyst-controlled C-H Functionalization | Enables selective functionalization at electronically deactivated positions (C3) and desymmetrization. | nih.gov |

| Gold Catalysis (with MsOH) | Cyclization / Reduction / Rearrangement | One-pot synthesis of piperidin-4-ols from N-homopropargyl amides with high diastereoselectivity. | nih.gov |

| Asymmetric Biotransformation | Enzymatic Reactions | Utilizes enzymes to achieve high enantioselectivity in the formation of chiral piperidines from precursors. | researchgate.net |

The ongoing development of these and other catalytic systems, including those for reductive amination and multicomponent reactions, will continue to provide more efficient and stereoselective routes to complex aminopiperidine derivatives. researchgate.netnih.gov

Advancements in Biocatalytic Pathways for Aminopiperidine Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing chiral amines. rsc.org The use of enzymes offers high selectivity under mild reaction conditions, reducing the need for toxic reagents and protecting groups. rsc.orgresearchgate.net

A notable advancement is the use of multi-enzyme cascades that mimic biosynthetic pathways to produce unnatural compounds. rsc.orgresearchgate.net For the synthesis of L-3-N-Cbz-aminopiperidine, a key precursor to the title compound, researchers have successfully employed a one-pot cascade involving variants of galactose oxidase (GOase) and imine reductase (IRED). rsc.orgrsc.org This system converts N-Cbz-protected L-ornithinol directly to the desired aminopiperidine. rsc.orgrsc.org The challenge in such systems is finding enzymes that can tolerate bulky, unnatural protecting groups like the carboxybenzyl (Cbz) group, which is often necessary for subsequent chemical steps. rsc.org

The streamlined one-pot approach is particularly advantageous as it prevents the isolation of potentially unstable intermediates and minimizes racemization, leading to products with high enantiopurity. rsc.org Research has also explored transaminase-based biocatalytic routes from ketone precursors to access chiral aminopiperidines. rsc.orgresearchgate.net

| Enzyme Combination | Substrate | Product | Isolated Yield | Reference |

| Galactose Oxidase (GOase) & Imine Reductase (IRED) | N-Cbz-protected L-ornithinol | L-3-N-Cbz-aminopiperidine | Up to 54% | rsc.org |

| Galactose Oxidase (GOase) & Imine Reductase (IRED) | N-Cbz-protected L-lysinol | L-3-N-Cbz-aminoazepane | Up to 54% | rsc.org |

| Transaminase | Ketone Precursors | 3-Aminoazepane | Not specified | rsc.orgresearchgate.net |

Future work in this area will focus on discovering and engineering novel enzymes with broader substrate scopes and improved stability, further expanding the utility of biocatalysis in pharmaceutical manufacturing. researchgate.net

Application of Artificial Intelligence and Machine Learning in Chemical Research and Development

Key Applications of AI/ML in Chemical Synthesis:

Retrosynthetic Analysis: AI algorithms predict synthetic pathways by deconstructing target molecules. mindmapai.app

Reaction Outcome Prediction: ML models forecast reaction yields and identify potential side reactions. mindmapai.app

Process Optimization: AI fine-tunes reaction parameters for improved efficiency and safety, particularly in continuous flow systems. mindmapai.app

Automated Synthesis: AI controls robotic platforms to execute multi-step syntheses with minimal human intervention. pharmafeatures.com

Exploration of New Functionalization Strategies (e.g., C-H Activation) for Piperidine Derivatives

Directly modifying the carbon-hydrogen (C-H) bonds of a piperidine ring is a highly sought-after strategy for creating diverse derivatives from a common scaffold. nih.gov This approach avoids lengthy de novo syntheses and allows for late-stage functionalization of complex molecules. acs.org However, controlling the site-selectivity of C-H activation on a piperidine ring is a significant challenge due to the presence of multiple, chemically similar C-H bonds. nih.gov

Current research is focused on several key strategies:

Directed C-H Functionalization: Using a directing group on the substrate to guide a metal catalyst to a specific C-H bond. Palladium-catalyzed reactions have been developed for the transannular C-H functionalization of alicyclic amines at sites remote from the nitrogen atom. nih.gov

Catalyst-Controlled Functionalization: Employing sophisticated catalysts that can distinguish between different C-H bonds based on subtle steric and electronic differences, as seen with certain rhodium-carbene systems. nih.gov

Photoredox Catalysis: Using light-absorbing catalysts to generate radical intermediates that can undergo C-H arylation, providing a mild method for functionalizing the α-amino C-H bond. chemrxiv.org

Indirect Approaches: For positions that are difficult to activate directly, such as C3, researchers have developed multi-step sequences. One such approach involves the asymmetric cyclopropanation of a tetrahydropyridine (B1245486) followed by a reductive ring-opening to install functionality at the C3 position. nih.gov

| Strategy | Catalyst/Reagent | Target Position | Key Feature | Reference |

| Transannular C-H Activation | Palladium | C4 (β-position) | Leverages boat conformation for remote functionalization. | nih.gov |

| C-H Insertion | Dirhodium | C2, C3, C4 | Catalyst design controls site-selectivity. | nih.gov |

| Photoredox Catalysis | Iridium photocatalyst | C2 (α-position) | Mild conditions, high diastereoselectivity through epimerization. | chemrxiv.org |

| Cyclopropanation/Ring-Opening | Dirhodium | C3 (via indirect route) | Overcomes electronic deactivation at the C3 position. | nih.gov |

These evolving strategies are expanding the toolbox for chemists, enabling the precise modification of the piperidine core to generate novel analogues for chemical and biological screening. researchgate.net

Design of Next-Generation Chiral Aminopiperidine Scaffolds for Enhanced Research Utility

The chiral piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs. researchgate.net Its three-dimensional structure allows it to effectively interact with biological targets, and its physicochemical properties can be finely tuned through substitution. thieme-connect.comthieme-connect.com The design of next-generation chiral aminopiperidine scaffolds aims to build upon this success to create molecules with enhanced utility for research and drug discovery.

Introducing chiral centers into the piperidine ring can significantly impact a molecule's biological activity, selectivity, pharmacokinetic properties, and even reduce toxicity. researchgate.netthieme-connect.com Future design strategies will likely focus on:

Modulating Physicochemical Properties: The strategic placement of substituents on the chiral aminopiperidine core can alter properties like lipophilicity and basicity (pKa), which are crucial for absorption, distribution, metabolism, and excretion (ADME). thieme-connect.comthieme-connect.com

Enhancing Target Affinity and Selectivity: By creating more conformationally constrained or complex three-dimensional structures, new scaffolds can achieve tighter and more selective binding to protein targets. This can lead to increased potency and a reduction in off-target effects. researchgate.net

Vectorial Functionalization: Leveraging the functionalization techniques described in section 6.4, new scaffolds can be designed for "vectorial" modification, allowing chemists to easily and selectively add diversity at multiple points around the piperidine core. This accelerates the generation of compound libraries for screening.

The development of novel chiral scaffolds, informed by computational modeling and innovative synthetic methods, will continue to be a driving force in the discovery of new therapeutics and chemical probes. researchgate.net

Q & A

Basic: What are the standard synthetic routes for s-3-Cbz-aminopiperidine HCl, and how can critical parameters (e.g., solvent, temperature) be optimized to maximize yield?

Methodological Answer:

The synthesis typically involves protecting the amine group of 3-aminopiperidine with a carbobenzyloxy (Cbz) group via benzyl chloroformate under basic conditions. Key steps include:

- Amination : Reaction of 3-aminopiperidine with benzyl chloroformate in a polar aprotic solvent (e.g., THF or DCM) at 0–5°C to prevent side reactions.

- Acidification : Isolation of the hydrochloride salt by treating with HCl in an ether solvent.

- Purification : Column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization to achieve >95% purity .

Optimization focuses on maintaining low temperatures during Cbz protection to avoid over-alkylation and using inert atmospheres to prevent oxidation. Kinetic studies suggest reaction completion within 2–4 hours at 0°C .

Basic: What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR : H and C NMR confirm the Cbz group (aromatic protons at δ 7.2–7.4 ppm) and piperidine backbone (multiplet signals for CH groups).

- IR : Peaks at ~1700 cm (C=O stretch) and 3300 cm (N-H stretch) validate the carbamate and amine groups .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) assesses purity (>98% recommended for biological studies) .

Basic: How does the Cbz protecting group in this compound facilitate its use in peptide synthesis?

Methodological Answer:

The Cbz group acts as a temporary amine protector during solid-phase peptide synthesis (SPPS):

- Protection : Blocks the amine from unintended nucleophilic attacks during coupling reactions.

- Deprotection : Removed via hydrogenolysis (H, Pd/C) or acidic conditions (HBr/CHCOOH), enabling sequential peptide elongation.

Mechanistically, the Cbz group stabilizes the intermediate during carbodiimide-mediated couplings, reducing racemization risks .

Advanced: How can researchers resolve contradictions in reported solubility and stability data for this compound across studies?

Methodological Answer:

- Controlled Replication : Reproduce experiments under standardized conditions (e.g., pH 7.4 buffer for solubility, 25°C for stability).

- Error Analysis : Identify systematic errors (e.g., hygroscopicity affecting mass measurements) via triplicate trials and calibrated instruments .

- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., s-3-Cbz-aminopyrrolidine HCl) to identify trends in Cbz-protected amines .

Advanced: What strategies improve enantiomeric purity during the synthesis of this compound for chiral drug intermediates?

Methodological Answer:

- Chiral Catalysis : Use enantioselective catalysts (e.g., Ru-BINAP complexes) during hydrogenation steps.

- Crystallization : Opt for chiral resolving agents (e.g., L-tartaric acid) to isolate the desired enantiomer.

- Analytical Validation : Employ chiral HPLC (Chiralpak AD-H column) or polarimetry to confirm >99% enantiomeric excess .

Advanced: How do enzymatic synthesis methods compare to traditional chemical routes for s-3-Cbz-aminopiperidine derivatives?

Methodological Answer:

- Enzymatic Advantages :

- Higher stereoselectivity (e.g., transaminases for amine functionalization).

- Milder conditions (aqueous, pH 7–8) reduce side reactions.

- Chemical Advantages :

Advanced: What experimental design principles apply when substituting the Cbz group with alternative protecting groups (e.g., Fmoc, Boc)?

Methodological Answer:

- Compatibility : Ensure the new group (e.g., Fmoc) is stable under reaction conditions (e.g., Fmoc requires piperidine for deprotection).

- Orthogonality : Select groups removable under distinct conditions (e.g., Boc with TFA, Cbz with H/Pd).

- Kinetic Profiling : Monitor deprotection rates via TLC or in-situ IR to avoid premature cleavage .

Advanced: How can computational modeling (e.g., DFT, MD simulations) guide the application of this compound in drug design?

Methodological Answer:

- Conformational Analysis : Molecular dynamics (MD) simulations predict preferred conformations in solution, aiding docking studies.

- Reactivity Prediction : Density functional theory (DFT) calculates nucleophilicity of the deprotected amine for target binding.

- Solubility Modeling : COSMO-RS predicts solubility in biorelevant media (e.g., simulated intestinal fluid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.